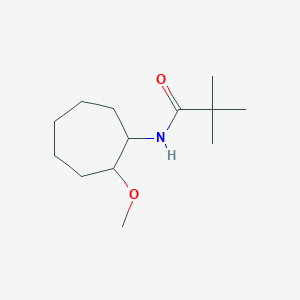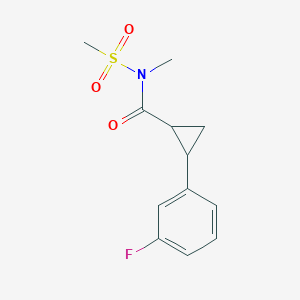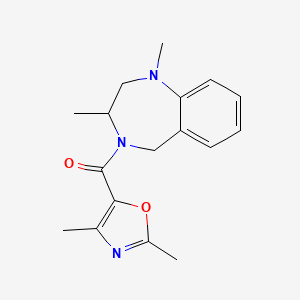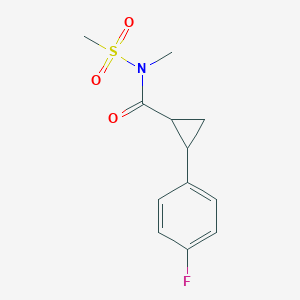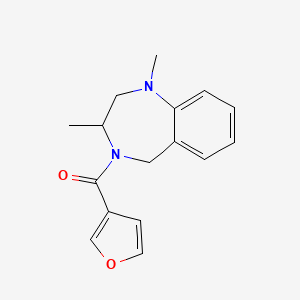
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, also known as DMF, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mécanisme D'action
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone is believed to exert its effects through the modulation of various neurotransmitters and receptors in the brain, including GABA and glutamate receptors. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of inflammatory pathways. These effects may contribute to the potential therapeutic benefits of this compound in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, this compound also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the investigation of this compound's potential as a building block for new materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits in various diseases.
Méthodes De Synthèse
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-5-methylbenzoic acid with furan-3-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final this compound compound.
Applications De Recherche Scientifique
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and cancer. In neuroscience, this compound has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders. In materials science, this compound has been studied for its use as a building block in the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-9-17(2)15-6-4-3-5-13(15)10-18(12)16(19)14-7-8-20-11-14/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYLSMKFAROLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

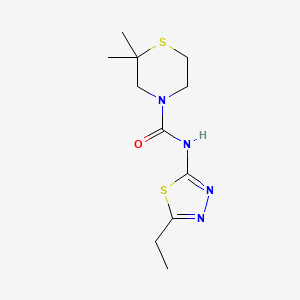
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
